molecular formula C8H10BrN3O2 B15212799 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2h)-one CAS No. 5592-57-4

4-Bromo-5-(morpholin-4-yl)pyridazin-3(2h)-one

Cat. No.: B15212799
CAS No.: 5592-57-4
M. Wt: 260.09 g/mol
InChI Key: ZHEGELZMEWDUKG-UHFFFAOYSA-N
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Description

4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with bromine at the 4-position and a morpholine group at the 5-position. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The bromine atom enhances electrophilicity, while the morpholine moiety contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacological activity and crystallinity.

Properties

IUPAC Name

5-bromo-4-morpholin-4-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c9-7-6(5-10-11-8(7)13)12-1-3-14-4-2-12/h5H,1-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGELZMEWDUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289999
Record name 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5592-57-4
Record name NSC66072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions. This can be done by reacting the brominated pyridazinone with morpholine in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution with nucleophiles under catalytic or thermal conditions.

Key Reactions:

  • Amination : Palladium-catalyzed coupling with amines yields 4-amino derivatives. For example, using Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos, Cs₂CO₃, 100°C), morpholine or piperazine derivatives are synthesized with yields up to 85% .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids introduce aryl groups at position 4. A representative protocol uses Pd(PPh₃)₄, K₂CO₃, and dioxane/H₂O (80°C, 12 h), achieving conversions >90% .

Table 1: SNAr Reaction Outcomes

NucleophileCatalyst/ConditionsProductYield (%)Source
MorpholinePd(OAc)₂, Xantphos, 100°C4-Morpholinopyridazinone85
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C4-(4-Fluorophenyl)pyridazinone92
PiperidineCuI, L-proline, 120°C4-Piperidinopyridazinone78

Functionalization of the Morpholine Substituent

The morpholine group participates in N-alkylation and ring-opening reactions:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ selectively alkylates the morpholine nitrogen, forming quaternary ammonium salts .

  • Ring-Opening : Strong acids (HCl, H₂SO₄) cleave the morpholine ring, generating amino alcohol intermediates for further derivatization .

Oxidation and Reduction

  • Oxidation : The pyridazinone ring is resistant to oxidation, but the morpholine moiety can be oxidized to morpholine N-oxide using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ (rt, 6 h).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazinone ring to a dihydropyridazine derivative, though this is seldom reported due to competing dehalogenation.

Stability and Reaction Monitoring

  • Degradation Pathways : Hydrolysis under acidic conditions (pH < 3) cleaves the morpholine ring, while basic conditions (pH > 10) promote debromination .

  • Analytical Methods : HPLC (C18 column, MeCN/H₂O gradient) and LC-MS track reaction progress and purity (>95% in optimized protocols) .

This compound’s versatility in SNAr and functional group transformations makes it invaluable for synthesizing bioactive molecules. Rigorous control of reaction conditions (temperature, catalyst loading) is critical to minimizing side reactions like debromination or ring degradation.

Scientific Research Applications

4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one with structurally related pyridazinone derivatives, focusing on substituents, physicochemical properties, and functional attributes:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one Br (C4), morpholinyl (C5) ~300 (estimated) Expected IR: C=O stretch ~1650 cm⁻¹; morpholine oxygen enables hydrogen bonding. Likely moderate solubility in polar solvents. Inferred
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Br (C5), Cl (C4), phenyl (C2) 285.52 Higher halogen content increases molecular weight and lipophilicity (Cl and Br). Crystallinity influenced by aromatic stacking .
5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone Br (C5), F-phenyl (C2), OMe (C4) 299.10 XLogP3 = 2.2; methoxy group enhances solubility compared to halogens. Fluorine contributes to metabolic stability .
4-(3-Bromo-4-fluorobenzyl)-6-methyl-3(2H)-pyridazinone Br/F-benzyl (C4), methyl (C6) Not reported Benzyl substitution introduces steric bulk; bromo-fluoro groups may enhance halogen bonding in crystal lattices .
4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one Cl-phenyl (C4), morpholinyl (C6) 299.74 Crystal structure reveals N–H⋯O hydrogen bonds and π-π stacking (3.67 Å). Analgesic activity comparable to aspirin .
4-Bromo-2-methyl-5-{[(3S,5S)-1-methyl-5-phenyl-3-piperidinyl]amino}-3(2H)-pyridazinone Br (C4), piperidinylamino (C5) Not reported Chiral piperidine introduces stereochemical complexity; potential for targeted bioactivity via amine interactions .

Key Observations:

Morpholine vs. Piperidine: Morpholine’s oxygen atom facilitates hydrogen bonding, improving crystallinity and solubility, while piperidine derivatives (e.g., ) may exhibit stronger basicity and membrane permeability.

Spectroscopic Trends: IR spectra of pyridazinones consistently show C=O stretches near 1650–1653 cm⁻¹ (e.g., ). Morpholine’s N–H and C–O stretches appear at 3250–3430 cm⁻¹ and 1160–1335 cm⁻¹, respectively .

Crystallinity and Packing :

  • Morpholine-containing analogs (e.g., ) form hydrogen-bonded dimers (N–H⋯O) and π-π interactions, stabilizing the crystal lattice. Bromine’s larger atomic radius may increase van der Waals interactions compared to chlorine .

Biological Relevance: Morpholine-substituted pyridazinones (e.g., ) exhibit analgesic activity, suggesting the target compound may share similar pharmacological profiles. Bromine’s electron-withdrawing effect could modulate enzyme binding affinity.

Challenges and Opportunities

  • Stereochemical Complexity : Piperidine-substituted analogs () highlight challenges in chiral synthesis, whereas morpholine’s symmetry simplifies regioselectivity.
  • Bioactivity Optimization : Balancing lipophilicity (bromine) and solubility (morpholine) is critical for drug-likeness.

Biological Activity

4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a morpholine ring, which may enhance its interaction with biological targets.

Pharmacological Properties

Pyridazinones, including 4-bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one, have been reported to exhibit a wide range of pharmacological activities such as:

  • Anticancer : Studies suggest that pyridazinone derivatives can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .
  • Anti-inflammatory : These compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
  • Antidiabetic : Some derivatives display significant antidiabetic activity by modulating glucose metabolism .
  • Antimicrobial : The broad-spectrum antimicrobial properties of pyridazinones make them useful in combating bacterial infections .

The biological activity of 4-bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The unique structural features of this compound may facilitate binding and modulation of these targets, influencing various biological pathways.

In Vitro Studies

Recent studies have evaluated the anticancer activity of pyridazinone derivatives. For instance, a series of compounds were synthesized and tested against breast cancer cell lines (MDA-MB-231), showing significant inhibition of cell proliferation at micromolar concentrations. The most promising compounds induced apoptosis and enhanced caspase-3 activity, confirming their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications influence the biological activity of pyridazinones. For example, the introduction of different substituents at specific positions on the pyridazinone ring has been shown to enhance or diminish inhibitory effects against targets like monoamine oxidase (MAO) and BRAF .

CompoundIC50 (µM)Target
T60.013MAO-B
T30.039MAO-B
T1>10MAO-B

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique reactivity and biological activity conferred by the bromine atom and morpholine ring in 4-bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one compared to other pyridazinone derivatives. This uniqueness may lead to improved selectivity and potency against specific biological targets, making it a valuable scaffold in drug design .

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